

(R)-BAY1238097: A Technical Overview of its Structural, Chemical, and Biological Properties

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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B8081516

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(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical guide on its structural characteristics, chemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Structural and Chemical Properties

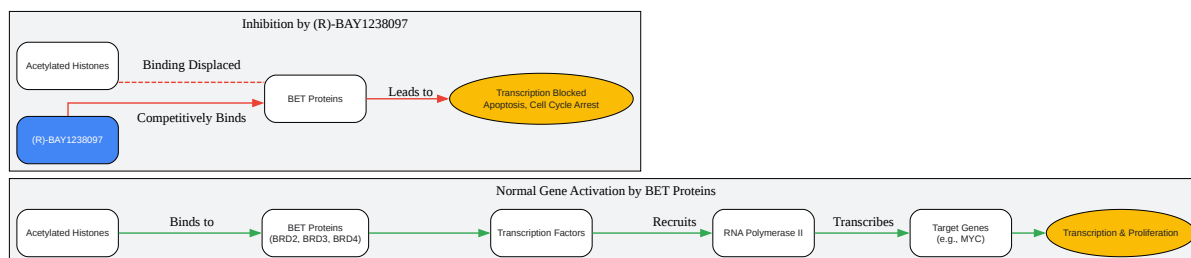
(R)-BAY1238097 is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-1,5-benzodiazepine-3-carboxamide	[1]
Chemical Formula	C ₂₅ H ₃₃ N ₅ O ₃	[2][3][4]
Molecular Weight	451.56 g/mol	[2][3][4]
SMILES String	<chem>O=C(N1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)C4=CC(OC)=C(OC)C=C4C[C@@H]1C)NC</chem>	[2][5]
CAS Number	1564268-08-1 (for BAY1238097)	[2][5]
(R)-Isomer CAS Number	1564269-85-7	[3][4]
Synonyms	BAY-1238097, BAY 1238097	[2]

Mechanism of Action: BET Inhibition

(R)-BAY1238097 functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6][7] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By binding to the acetyl-lysine recognition pockets of BET bromodomains, **(R)-BAY1238097** displaces them from chromatin.[7] This prevents the assembly of transcriptional complexes and leads to the downregulation of key oncogenes, most notably MYC.[3] The subsequent suppression of MYC and its downstream targets induces cell cycle arrest and apoptosis in various cancer cells.[7]



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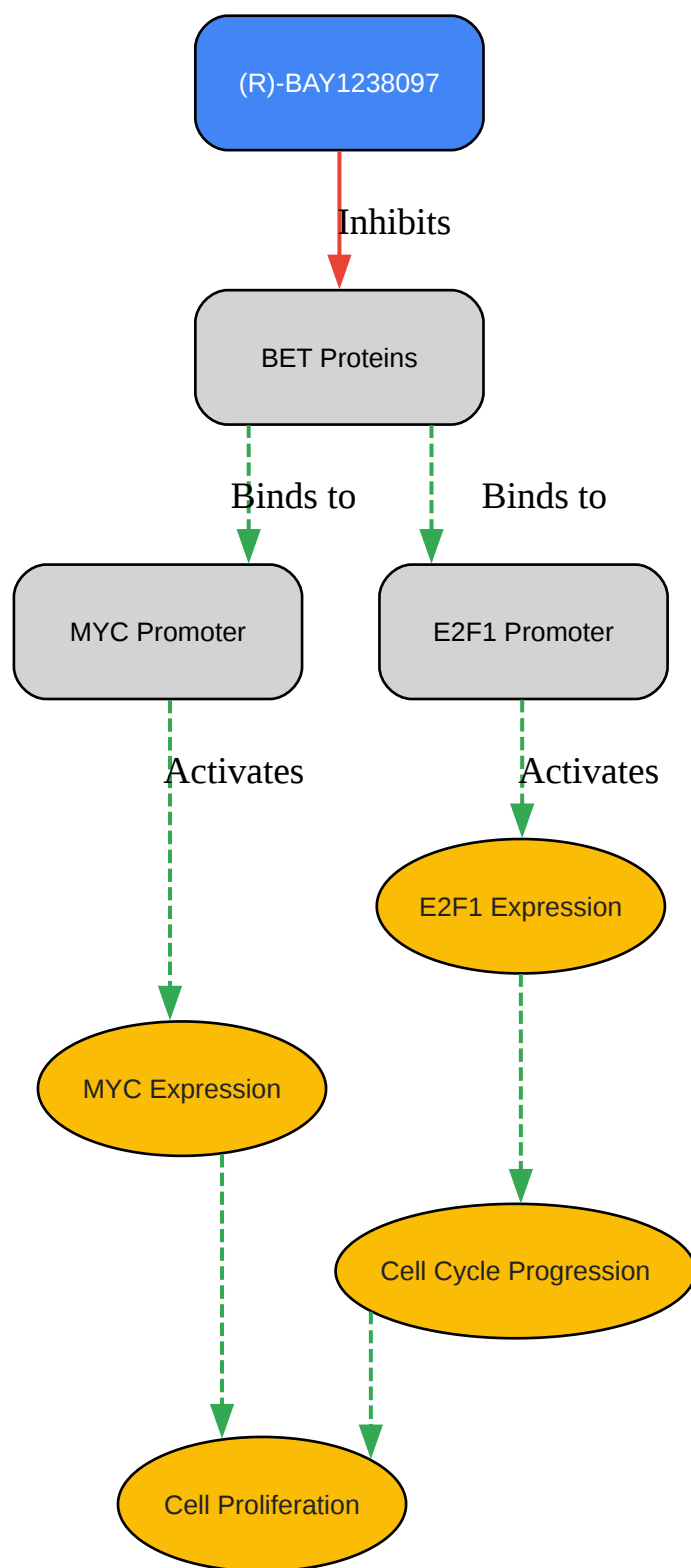
Mechanism of Action of (R)-BAY1238097

Affected Signaling Pathways

Preclinical studies have shown that **(R)-BAY1238097** impacts several critical signaling pathways implicated in cancer cell proliferation and survival.

MYC and E2F1 Signaling

A primary consequence of BET inhibition by **(R)-BAY1238097** is the profound suppression of MYC gene expression. MYC is a master transcriptional regulator that drives cell growth and proliferation. E2F1, another key transcription factor, is also regulated by BET proteins and is involved in cell cycle progression. The inhibition of these pathways is a central component of the anti-cancer activity of **(R)-BAY1238097**.

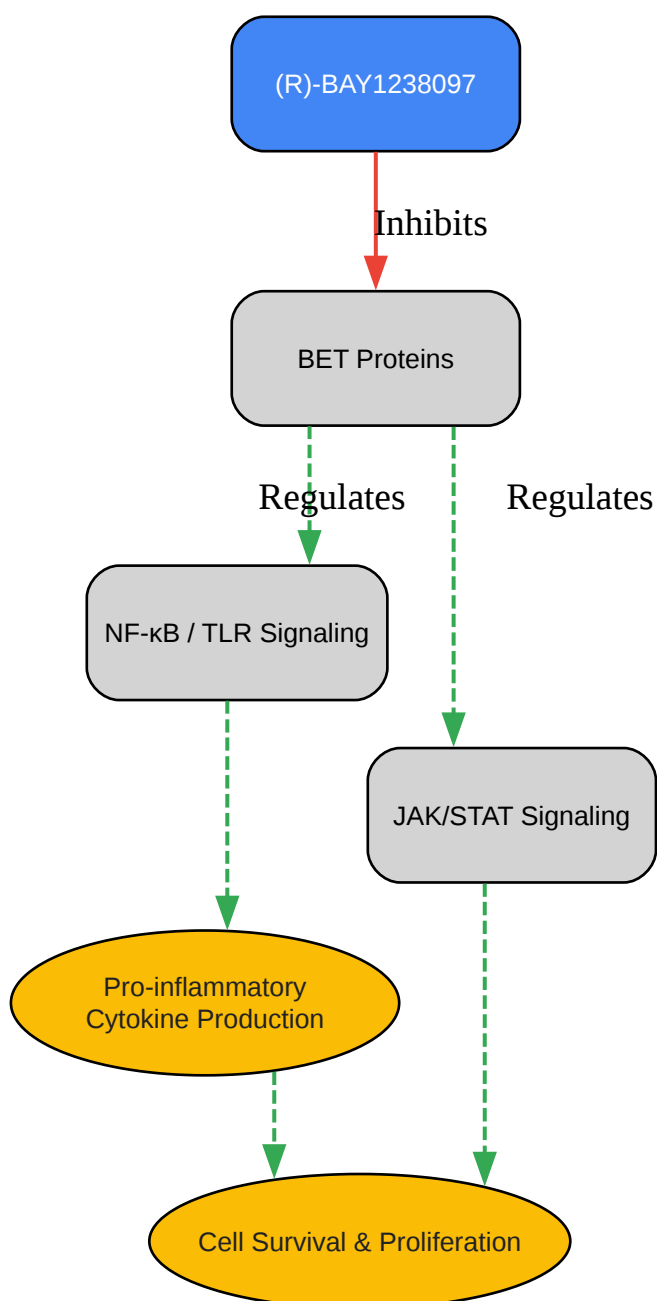


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Impact on MYC and E2F1 Signaling

NF- κ B, TLR, and JAK/STAT Signaling

Gene expression profiling has revealed that **(R)-BAY1238097** also modulates the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. These pathways are crucial for inflammatory responses and immune signaling, and their dysregulation is a hallmark of many cancers, particularly hematological malignancies.



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Modulation of Inflammatory Signaling Pathways

Quantitative Data

The inhibitory activity of BAY1238097 has been quantified in various biochemical and cellular assays.

Assay Type	Target	IC ₅₀ Value	Reference(s)
TR-FRET	BET BRD4 (BD1)	< 100 nM	[3]
NanoBRET	BRD4	63 nM	[3]
NanoBRET	BRD3	609 nM	[3]
NanoBRET	BRD2	2430 nM	[3]
Cell Proliferation	Lymphoma Lines	70 - 208 nM (median)	[5]

Experimental Protocols

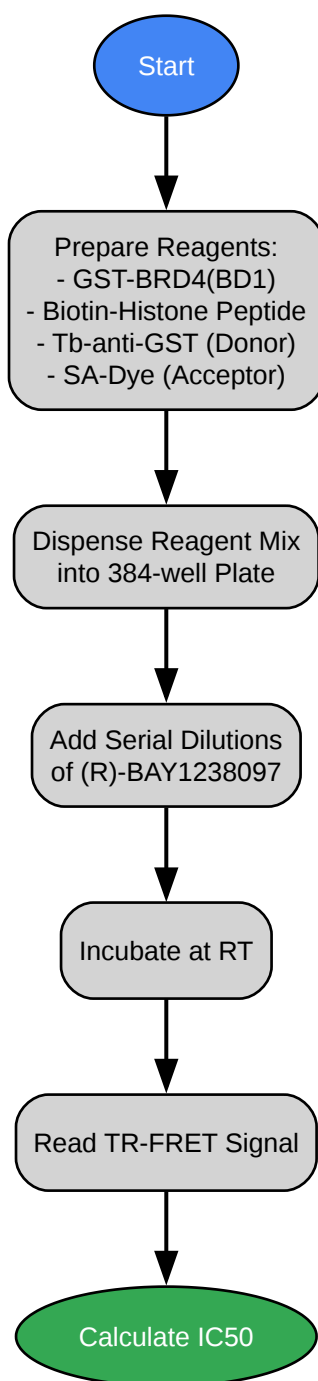
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of **(R)-BAY1238097** to BET bromodomains.

- Principle: A terbium-labeled donor molecule (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently tagged histone peptide) are used. When in close proximity due to binding, energy transfer occurs from the donor to the acceptor upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
- General Protocol:
 - Dilute a GST-tagged BRD4 bromodomain 1 (BD1) and a biotinylated histone H4-derived acetylated peptide in assay buffer.

- Add a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated dye (acceptor).
- Dispense the mixture into a 384-well plate.
- Add serial dilutions of **(R)-BAY1238097**.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
- Calculate the ratio of acceptor to donor fluorescence to determine the IC₅₀ value.



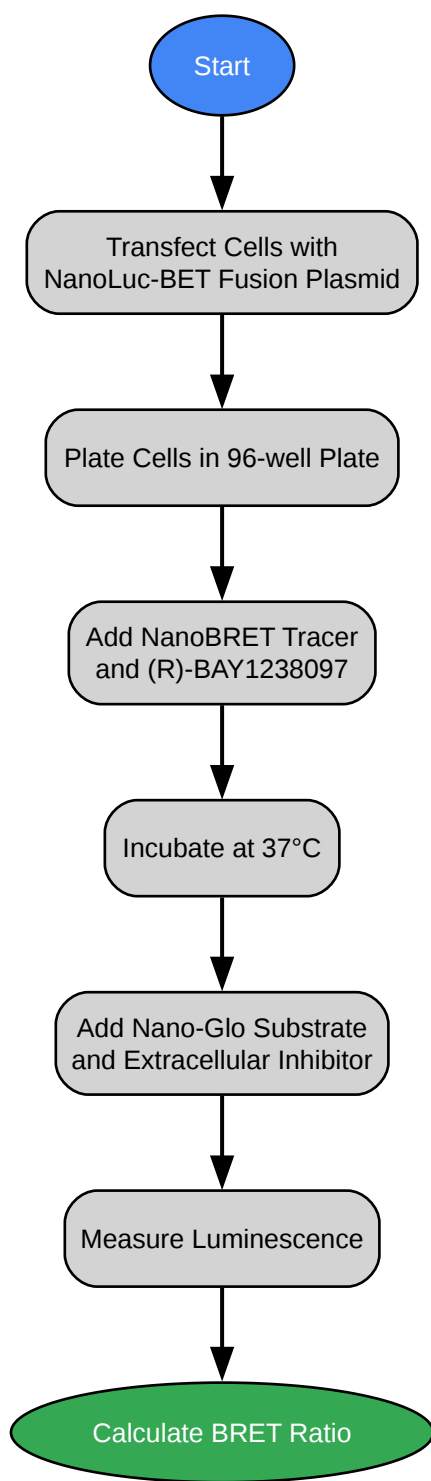
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TR-FRET Assay Workflow

NanoBRET™ Target Engagement Assay

This assay measures the engagement of **(R)-BAY1238097** with its target protein in living cells.

- Principle: A NanoLuc® luciferase is fused to the target protein (e.g., BRD4), and a cell-permeable fluorescent tracer that binds to the same target is added. In the absence of an inhibitor, energy is transferred from the luciferase to the tracer, generating a BRET signal. A competing compound will displace the tracer, reducing the BRET signal.
- General Protocol:
 - Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-BRD fusion protein.
 - Plate the transfected cells in a 96-well plate.
 - Add the NanoBRET™ tracer and serial dilutions of **(R)-BAY1238097**.
 - Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).
 - Add the Nano-Glo® substrate and a cell-impermeable luciferase inhibitor (to block extracellular signal).
 - Measure the donor and acceptor luminescence using a BRET-compatible plate reader.
 - Calculate the BRET ratio to determine target engagement.



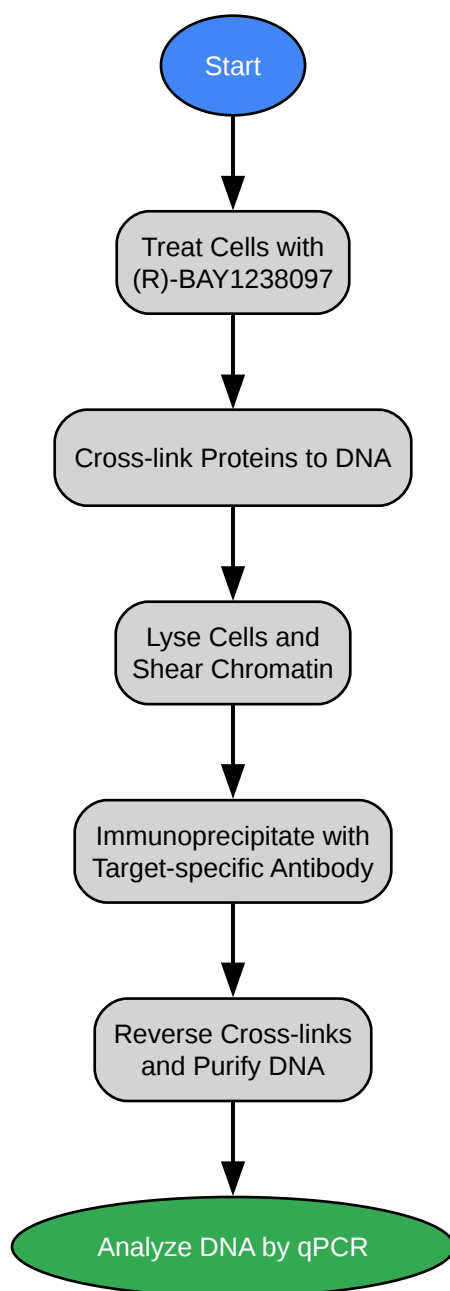
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NanoBRET Assay Workflow

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if **(R)-BAY1238097** prevents the binding of BET proteins to specific DNA regions, such as the MYC promoter.

- Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR or sequencing to quantify the amount of target DNA that was bound.
- General Protocol:
 - Treat cells (e.g., MOLM-13) with **(R)-BAY1238097** or vehicle control.
 - Cross-link proteins to DNA using formaldehyde.
 - Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
 - Incubate the sheared chromatin with an antibody against the target protein (e.g., anti-BRD4).
 - Add protein A/G beads to pull down the antibody-protein-DNA complexes.
 - Wash the beads to remove non-specific binding.
 - Elute the complexes and reverse the cross-links.
 - Purify the DNA.
 - Perform qPCR using primers specific for the MYC promoter region to quantify the amount of precipitated DNA.



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ChIP Assay Workflow

In Vivo Xenograft Studies

The anti-tumor efficacy of **(R)-BAY1238097** has been evaluated in animal models of hematological malignancies.

- Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.
- Lymphoma Model Protocol:
 - Implant diffuse large B-cell lymphoma (DLBCL) cells subcutaneously into immunodeficient mice.
 - Monitor tumor growth until tumors reach a specified volume.
 - Randomize mice into treatment and control groups.
 - Administer **(R)-BAY1238097** orally at a specified dose and schedule (e.g., daily).
 - Measure tumor volume regularly using calipers.
 - Monitor animal body weight and general health as a measure of toxicity.
 - At the end of the study, calculate the tumor growth inhibition (TGI) or T/C ratio (treatment/control).
- Acute Myeloid Leukemia (AML) Model Protocol:
 - Inject human AML cell lines (e.g., MOLM-13, THP-1) intravenously into immunodeficient mice.
 - Administer **(R)-BAY1238097** orally at a specified dose and schedule (e.g., 15 mg/kg daily).
[5]
 - Monitor animal survival and signs of disease progression.
 - At the end of the study, assess tumor burden in relevant organs (e.g., bone marrow, spleen).

Clinical Development

A first-in-human Phase I clinical trial of BAY1238097 was initiated in patients with advanced malignancies.[9] The study utilized a dose-escalation design with oral administration.[9]

However, the trial was terminated early due to the occurrence of dose-limiting toxicities at exposures below the predicted therapeutic range.[9]

Conclusion

(R)-BAY1238097 is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its mechanism of action, involving the displacement of BET proteins from chromatin and subsequent downregulation of oncogenic transcription factors like MYC, is well-established. Preclinical studies have demonstrated its anti-proliferative and anti-tumor activity in various cancer models, particularly those of hematological origin. While clinical development has faced challenges, the extensive preclinical data and detailed understanding of its molecular interactions make **(R)-BAY1238097** a valuable tool for further research into the role of BET proteins in cancer and other diseases.

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